4-(1-Aminoethyl)-2-methoxyphenol hydrochloride
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Overview
Description
4-(1-Aminoethyl)-2-methoxyphenol hydrochloride: is an organic compound that belongs to the class of phenols. It is characterized by the presence of an aminoethyl group attached to the phenol ring, which is further substituted with a methoxy group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Aminoethyl)-2-methoxyphenol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in reactors, followed by purification processes to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Aminoethyl)-2-methoxyphenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4-(1-Aminoethyl)-2-methoxyphenol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-Aminoethyl)-2-methoxyphenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
4-(1-Aminoethyl)phenol: Lacks the methoxy group, which can affect its chemical properties and reactivity.
2-Methoxyphenol: Lacks the aminoethyl group, leading to different biological and chemical behaviors.
4-(1-Aminoethyl)-2-methoxybenzonitrile: Contains a nitrile group instead of a phenol, resulting in distinct properties.
Uniqueness: 4-(1-Aminoethyl)-2-methoxyphenol hydrochloride is unique due to the presence of both the aminoethyl and methoxy groups, which confer specific chemical and biological properties that are not observed in similar compounds. This makes it a valuable compound for various research applications.
Properties
CAS No. |
24521-34-4 |
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Molecular Formula |
C9H14ClNO2 |
Molecular Weight |
203.66 g/mol |
IUPAC Name |
4-(1-aminoethyl)-2-methoxyphenol;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-6(10)7-3-4-8(11)9(5-7)12-2;/h3-6,11H,10H2,1-2H3;1H |
InChI Key |
INNXLTUOLJJRLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)OC)N.Cl |
Origin of Product |
United States |
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